ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a hexahydro-1H-pyrrolo[2,3-c]pyrrole system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron(III) chloride.
Cyclization: The intermediate product undergoes cyclization to form the hexahydro-1H-pyrrolo[2,3-c]pyrrole system. This step often requires specific conditions such as elevated temperatures and the presence of a strong acid or base to facilitate ring closure.
Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogens or other substituents can be introduced using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Alkyl halides, sulfonyl chlorides; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or sulfonylated derivatives
Scientific Research Applications
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate;hydrochloride
- (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate;hydrochloride
- (3AR,6aS)-2-Ethyloctahydropyrrolo[3,4-c]pyrrole;hydrochloride
Uniqueness
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride stands out due to its specific stereochemistry and the presence of both pyrrole and hexahydro-1H-pyrrolo[2,3-c]pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H17ClN2O2 |
---|---|
Molecular Weight |
220.69 g/mol |
IUPAC Name |
ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
InChI Key |
LFPIHLPVPPQQAZ-SCLLHFNJSA-N |
Isomeric SMILES |
CCOC(=O)N1C[C@H]2CCN[C@@H]2C1.Cl |
Canonical SMILES |
CCOC(=O)N1CC2CCNC2C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.